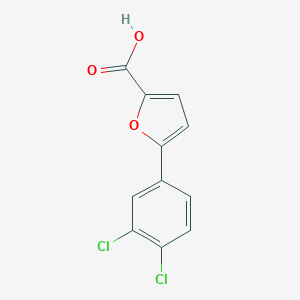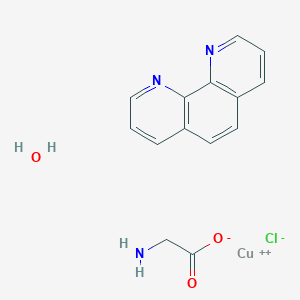
马兜铃内酰胺 BIII
描述
Aristolactam BIII is a naturally occurring phenanthrene lactam alkaloid derived from herbal plants, particularly from the Aristolochiaceae family. This compound has garnered significant attention due to its potent biological activities, including its role as a dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitor . DYRK1A is a significant pathogenic factor in Down syndrome, and its inhibition is considered a therapeutic strategy for modifying the disease .
科学研究应用
Aristolactam BIII has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of phenanthrene lactam alkaloids.
作用机制
Target of Action
Aristolactam BIII is a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) . DYRK1A is a significant pathogenic factor in Down syndrome, where it is overexpressed due to trisomy of human chromosome 21 .
Mode of Action
Aristolactam BIII potently inhibits the kinase activity of DYRK1A in vitro . It effectively suppresses DYRK1A-mediated hyperphosphorylation of Tau in mammalian cells .
Biochemical Pathways
The inhibition of DYRK1A by Aristolactam BIII affects the phosphorylation of Tau, a protein that stabilizes microtubules in neurons . Over-phosphorylation of Tau can lead to the formation of neurofibrillary tangles, a hallmark of several neurodegenerative diseases.
Pharmacokinetics
It’s known that aristolactam biii can be administered orally .
Result of Action
Aristolactam BIII rescues the proliferative defects of DYRK1A transgenic mouse-derived fibroblasts and neurological and phenotypic defects of Down syndrome-like Drosophila models . It also acutely suppresses Tau hyperphosphorylation in the brain of DYRK1A transgenic mice .
生化分析
Biochemical Properties
Aristolactam BIII potently inhibits the kinase activity of DYRK1A . It effectively suppresses DYRK1A-mediated hyperphosphorylation of Tau in mammalian cells . The inhibition of DYRK1A by Aristolactam BIII is considered a therapeutic strategy to modify diseases related to DYRK1A overexpression .
Cellular Effects
Aristolactam BIII has been shown to rescue the proliferative defects of DYRK1A transgenic mouse-derived fibroblasts . It also ameliorates neurological and phenotypic defects of Down Syndrome-like Drosophila models . Aristolactam BIII significantly increased cyclin D1 content in primary fibroblasts of DYRK1A transgenic mice and increased BrdU labeling by 2–3 times .
Molecular Mechanism
The molecular mechanism of Aristolactam BIII involves the inhibition of DYRK1A’s kinase activity . This inhibition effectively suppresses DYRK1A-mediated hyperphosphorylation of Tau in mammalian cells . The suppression of Tau hyperphosphorylation is believed to be a key factor in the therapeutic potential of Aristolactam BIII for the treatment of DYRK1A-related diseases .
Dosage Effects in Animal Models
The effects of Aristolactam BIII at different dosages in animal models have not been extensively studied. It has been demonstrated that Aristolactam BIII can ameliorate cognitive impairment in DYRK1A overexpression mice in vivo .
Metabolic Pathways
It is known that Aristolactam BIII inhibits DYRK1A, which plays a significant role in various cellular processes .
Transport and Distribution
The transport and distribution of Aristolactam BIII within cells and tissues have not been extensively studied. It has been isolated from the roots of certain plant species , suggesting that it may be transported and distributed within these plants.
Subcellular Localization
Given its role as a DYRK1A inhibitor, it is likely that it localizes to areas of the cell where DYRK1A is present .
准备方法
Synthetic Routes and Reaction Conditions: The total synthesis of aristolactam alkaloids, including Aristolactam BIII, can be achieved through a synergistic combination of C–H bond activation and dehydro-Diels–Alder reactions . The synthesis involves the oxidative cyclization of benzamides with vinyl sulfone, leading to 3-methyleneisoindolin-1-ones via a ruthenium-catalyzed C–H bond activation. This is followed by a dehydro-Diels–Alder reaction and fluoride ion-mediated desulfonylation of 3-methyleneisoindolin-1-ones with benzynes .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of Aristolactam BIII. the synthetic methodologies developed for laboratory-scale production can potentially be adapted for industrial applications with further optimization.
化学反应分析
Types of Reactions: Aristolactam BIII undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce dihydro derivatives.
相似化合物的比较
- Aristolactam AIIIA
- Aristolactam BII
- Aristolactam FI
- Aristolactam FII
Comparison: Aristolactam BIII is unique among aristolactams due to its potent inhibitory effect on DYRK1A. While other aristolactams also exhibit biological activities, such as cytotoxicity and anti-inflammatory properties, Aristolactam BIII’s specificity for DYRK1A makes it particularly valuable for research related to Down syndrome and other DYRK1A-associated diseases .
属性
IUPAC Name |
4,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-21-10-5-4-9-6-13-15-12(18(20)19-13)8-14(22-2)17(23-3)16(15)11(9)7-10/h4-8H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGOEOSXXHWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C4=C(C=C2C=C1)NC(=O)C4=CC(=C3OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Aristolactam BIII?
A1: Aristolactam BIII has shown promising biological activity, particularly as a DYRK1A inhibitor []. This inhibition has been linked to the rescue of Down syndrome-related phenotypes in research studies []. Additionally, Aristolactam BIII has demonstrated cytotoxic activity against several cancer cell lines, including P-388, HT-29, and A549 [].
Q2: Where is Aristolactam BIII naturally found?
A2: Aristolactam BIII has been isolated from various plant species, including Ottonia anisum [], Piper arborescens [], and Fissistigma balansae []. These plants belong to the Piperaceae family, known for its diverse chemical constituents and medicinal properties.
Q3: Are there any synthetic routes available for producing Aristolactam BIII?
A3: While the provided research papers do not delve into the specific synthesis of Aristolactam BIII, they highlight a general approach for synthesizing phenanthrene lactams, including other aristolactams []. This method employs a one-pot Suzuki-Miyaura coupling/aldol condensation cascade reaction using isoindolin-1-one and 2-formylphenylboronic acid []. Adapting this method for Aristolactam BIII synthesis could be an area of further exploration.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


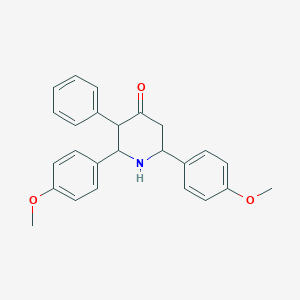

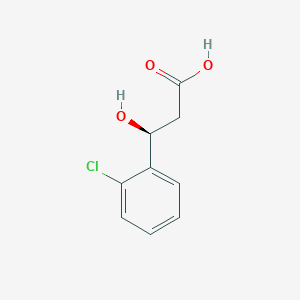
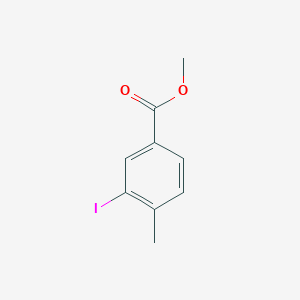
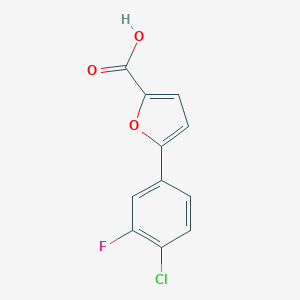
![5-[2-(Trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B52505.png)

![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)
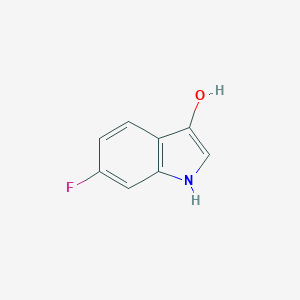

![5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furancarboxylic Acid](/img/structure/B52515.png)
